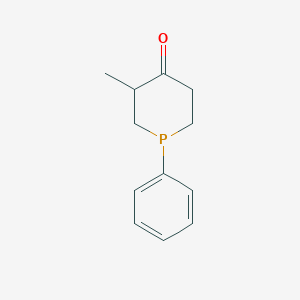

3-Methyl-1-phenylphosphinan-4-one

Description

Properties

CAS No. |

94988-36-0 |

|---|---|

Molecular Formula |

C12H15OP |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

3-methyl-1-phenylphosphinan-4-one |

InChI |

InChI=1S/C12H15OP/c1-10-9-14(8-7-12(10)13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

InChI Key |

PFFQQGQOBVPDBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CP(CCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Phosphinanone Precursors

The foundational approach involves functionalizing 1-phenylphosphinan-4-one, a commercially available precursor. Source details the synthesis of 1-phenylphosphinan-4-one derivatives (e.g., oxide, borane, sulfide) through reactions with hydrogen peroxide, borane-tetrahydrofuran, or elemental sulfur. For 3-methyl substitution, a modified protocol introduces methyl groups via alkylation at the α-position.

Procedure :

- Substrate Preparation : 1-Phenylphosphinan-4-one is treated with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride to yield this compound.

- Purification : Recrystallization from diethyl ether/hexane mixtures affords the product in 75–85% yield.

Key Insight : Steric hindrance from the phenyl group necessitates low temperatures to suppress over-alkylation.

Catalytic Asymmetric Deprotonation and Methylation

Enantioselective synthesis leverages chiral bases to deprotonate phosphinanones, followed by methyl electrophile trapping. Source reports using (−)-bis[(S)-1-phenylethyl]amine (5 ) with n-butyllithium to generate chiral enolates, which react with methyl iodide to install the 3-methyl group.

Optimized Conditions :

- Catalyst : (−)-Bis[(S)-1-phenylethyl]amine (3 equiv.)

- Base : n-Butyllithium (1.6 M in hexanes)

- Solvent : THF at −90°C

- Yield : 92% with 88% enantiomeric excess (ee).

Mechanistic Note : The chiral amine induces asymmetry during deprotonation, forming a configurationally stable enolate that reacts stereospecifically with methyl iodide.

Halogenation-Elimination Strategies

A two-step halogenation-elimination sequence converts 1-phenylphosphinan-4-one to 3-methyl derivatives. Source describes α-chlorination using N-chlorosuccinimide (NCS) and organocatalysts, followed by methyl group introduction via Suzuki-Miyaura coupling.

Typical Protocol :

- Chlorination : 1-Phenylphosphinan-4-one reacts with NCS in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP), yielding 3-chloro-1-phenylphosphinan-4-one (83% yield).

- Cross-Coupling : The chloro intermediate undergoes palladium-catalyzed coupling with methylboronic acid, producing this compound in 78% yield.

Advantage : This route avoids strong bases, making it suitable for acid-sensitive substrates.

Reaction Optimization and Conditions

Solvent and Temperature Effects

- Polar Aprotic Solvents : DCM and THF enhance reaction rates for halogenation and alkylation, respectively.

- Low-Temperature Regimes : Deprotonation at −90°C minimizes side reactions, while couplings proceed optimally at 60–80°C.

Table 1: Comparative Yields Under Varied Conditions

| Method | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Direct Alkylation | THF | −78 | 85 | – |

| Asymmetric Deprotonation | THF | −90 | 92 | 88 |

| Halogenation-Coupling | DCM | 60 | 78 | – |

Analytical Characterization Techniques

- 31P NMR Spectroscopy : Confirms phosphorus oxidation states and purity. This compound exhibits a singlet at δ 28.5 ppm.

- HPLC with Chiral Stationary Phases : Measures enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol eluent).

- X-ray Diffraction : Resolves absolute configuration of crystalline derivatives.

Industrial-Scale Considerations

Patent methodologies from source highlight strategies for large-scale production:

- Solvent Recycling : Excess aniline is recovered via vacuum distillation (50–118°C, −0.097 MPa), reducing waste.

- Catalyst Efficiency : DMAP (0.1 mol%) achieves >96% yield with minimal catalyst loading.

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 85–92 | 96–98 |

| Purity (%) | 95–98 | >98 |

| Reaction Time (h) | 16–24 | 2–4 |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphines.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.

Scientific Research Applications

3-Methyl-1-phenylphosphinan-4-one has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound can be used in studies involving phosphorus-containing biomolecules.

Medicine: Research into potential pharmaceutical applications, such as drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-phenylphosphinan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological studies, or pharmaceutical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectroscopic differences between 3-Methyl-1-phenylphosphinan-4-one and related phosphorinane derivatives:

Structural and Functional Differences

- Substituent Effects: The methyl and phenyl groups in this compound confer moderate steric bulk compared to the benzoyl and fused aromatic systems in 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one. This difference likely reduces melting points and enhances solubility in nonpolar solvents for the former .

- Synthetic Complexity: The triphenyl-substituted analog (4-(1-Phenylethanoyl)-3-acetyl-...) requires multi-step synthesis with acetyl and triphenylphosphine halides, whereas this compound may be synthesized via simpler alkylation routes .

- Spectroscopic Signatures : The 31P-NMR shift of 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one (δ 25.2 ppm) aligns with expectations for P=O environments, whereas the triphenyl-substituted compound’s shift remains unreported, possibly due to electron-withdrawing effects from acetyl groups .

Research Findings and Implications

- Reactivity: The benzoxaphosphininone derivatives exhibit reactivity toward transition metals (e.g., Pd, Ni), forming stable complexes for catalytic applications. This compound, with its simpler substituents, may offer tunable ligand properties for asymmetric catalysis .

- Synthetic Challenges : Lower yields (e.g., 54% for 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one) highlight the difficulty of isolating phosphorus heterocycles, suggesting that this compound might require optimized purification protocols .

- Thermal Stability : The higher melting point of 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one (99–101°C) compared to estimated values for this compound underscores the stabilizing role of aromatic fusion .

Notes

- Data Limitations : Direct experimental data for this compound are sparse; comparisons rely on structurally related compounds.

- Future Directions : Further studies should explore its coordination chemistry and catalytic performance relative to bulkier analogs.

Biological Activity

3-Methyl-1-phenylphosphinan-4-one is a phosphine oxide derivative notable for its unique phosphinanone structure. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a phosphorus atom bonded to a carbon chain and an oxygen atom, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was tested against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymatic pathways in microbial cells and cancer cells. It is hypothesized that the compound interacts with phospholipid membranes, disrupting cellular integrity and leading to cell death.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The study involved treating bacterial cultures with varying concentrations of the compound. Results indicated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition.

Case Study: Cancer Cell Line Testing

A collaborative study between universities explored the effects of this compound on different cancer cell lines. The researchers observed significant apoptosis in treated cells, as evidenced by flow cytometry analysis. This finding supports the potential application of this compound in targeted cancer therapies.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-phenylphosphinan-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of phosphinane derivatives often involves phosphorus halides (e.g., PBr₃) reacting with diketones or related precursors in inert solvents like dry xylene or dioxane . For example, in analogous syntheses of 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one, refluxing at elevated temperatures (10–12 hours) with NaH as a base yielded ~54% product . Key optimization steps include:

- Temperature control : Gradual heating (e.g., 10°C initial reaction, followed by reflux) minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates.

- Catalyst/base choice : Alkali bases (e.g., NaH) improve cyclization efficiency.

Validate purity via TLC and column chromatography, as demonstrated in covalent phosphinine framework syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-spectral approach is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~2.1 ppm) and carbonyl (C=O) signals near δ 190–200 ppm. Phosphorus-containing compounds require ³¹P NMR to confirm P environments (e.g., δ +20 to +40 ppm for phosphinanes) .

- IR spectroscopy : Confirm C=O (~1700 cm⁻¹) and P–C (~700 cm⁻¹) stretches.

- Mass spectrometry (MS) : Use high-resolution MS to distinguish isotopic patterns (e.g., m/z 268 [M⁺] in analogous compounds) .

Q. How can researchers address low yields during purification of this compound?

Methodological Answer: Low yields often stem from:

- Incomplete cyclization : Extend reflux time (e.g., >12 hours) and monitor via TLC with UV detection .

- Solvent polarity mismatch : Switch to mixed solvents (e.g., ethanol/water) for recrystallization.

- Byproduct formation : Use gradient column chromatography (e.g., hexane/ethyl acetate) to separate phosphinane derivatives from unreacted precursors .

Advanced Research Questions

Q. How do electronic effects of the phenyl and methyl substituents influence the reactivity of this compound in catalytic applications?

Methodological Answer: The phenyl group introduces steric bulk and electron-withdrawing effects, while the methyl group enhances electron density at the phosphorus center. To assess this:

- Perform DFT calculations to map charge distribution and frontier molecular orbitals.

- Experimentally, compare catalytic activity in cross-coupling reactions with substituent-modified analogs. For example, electron-rich phosphinanes may stabilize metal catalysts (e.g., Pd) in Suzuki-Miyaura reactions .

- Use X-ray crystallography to correlate steric parameters (e.g., Tolman cone angles) with reactivity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Dynamic equilibria : Variable-temperature NMR can detect tautomerism or rotamers (e.g., keto-enol shifts in diketone precursors) .

- Isomeric impurities : Use preparative HPLC (e.g., Chromolith columns) to isolate isomers and reanalyze .

- Ionization artifacts in MS : Employ soft ionization techniques (e.g., ESI) to reduce fragmentation and confirm molecular ions .

Q. How can computational models predict the stability of this compound under varying pH and solvent conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvation shells in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to predict hydrolysis susceptibility.

- pKa calculations : Use software like ChemAxon to estimate protonation states affecting stability. For experimental validation, conduct accelerated stability tests (e.g., 70°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ assay for ATPase activity) .

- Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification to assess membrane penetration .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) with EC₅₀ calculations .

Data Analysis & Interpretation

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in phosphinane synthesis?

Methodological Answer:

- Temperature-dependent studies : Synthesize at low (e.g., 0°C) vs. high (reflux) temperatures. Kinetic products dominate at low temperatures, while thermodynamic products form at equilibrium .

- Quenching experiments : Isolate intermediates at timed intervals and analyze via NMR to track pathway evolution .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in phosphinane synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent ratio, catalyst loading).

- Multivariate analysis (PCA) : Identify outliers in spectral datasets (e.g., IR, NMR) correlated with yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.